(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
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Overview
Description
Aplykurodin A is a bioactive compound isolated from the marine organism Aplysia kurodai. This compound has garnered significant attention due to its cytotoxic activity against certain cancer cells, particularly hepatocellular carcinoma cells .
Preparation Methods
Aplykurodin A is typically isolated from the marine organism Aplysia kurodai. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Currently, there are no well-documented synthetic routes or industrial production methods for Aplykurodin A, making its extraction from natural sources the primary method of obtaining this compound.
Chemical Reactions Analysis
Aplykurodin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Aplykurodin A has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of marine-derived bioactive compounds.
Biology: It is used to study the biological activities of marine-derived compounds, particularly their cytotoxic effects on cancer cells.
Mechanism of Action
Aplykurodin A exerts its effects by inhibiting β-catenin responsive transcription, which is stimulated by a Wnt3a-conditioned medium or a glycogen synthase kinase 3β inhibitor. This inhibition is achieved by accelerating intracellular β-catenin degradation. Aplykurodin A downregulates the level of oncogenic β-catenin and decreases the expression of β-catenin-dependent genes, leading to the inhibition of human hepatoma cell proliferation. Additionally, aplykurodin A induces apoptosis and autophagy, further suppressing the growth of cancer cells .
Comparison with Similar Compounds
Aplykurodin A is unique due to its specific mechanism of action and its source from Aplysia kurodai. Similar compounds include other marine-derived bioactive compounds such as:
Aplysiatoxin: Known for its potent tumor-promoting activity.
Debromoaplysiatoxin: Similar to aplysiatoxin but with reduced toxicity.
3-epi-aplykurodinone B: A degraded sterol with cytotoxic activity against human tumor carcinoma cells.
These compounds share some structural similarities with Aplykurodin A but differ in their specific biological activities and mechanisms of action.
Properties
CAS No. |
101691-10-5 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H34O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h12-17,19,21H,5-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
InChI Key |
ZMZGVKFGMPZNMA-VZNPGGIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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